An anterior pituitary hormone that stimulates the ADRENAL CORTEX and its production of CORTICOSTEROIDS. ACTH is a 39-amino acid polypeptide of which the N-terminal 24-amino acid segment is identical in all species and contains the adrenocorticotrophic activity. Upon further tissue-specific processing, ACTH can yield ALPHA-MSH and corticotrophin-like intermediate lobe peptide (CLIP).
Corticotropin
CAS No.: 9002-60-2
Cat. No.: VC21367250
Molecular Formula: C207H308N56O58S
Molecular Weight: 4541 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 9002-60-2 |
---|---|
Molecular Formula | C207H308N56O58S |
Molecular Weight | 4541 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C207H308N56O58S/c1-108(2)89-140(186(302)240-135(69-74-163(279)280)182(298)254-149(204(320)321)94-117-43-20-15-21-44-117)250-193(309)152-54-35-86-262(152)202(318)147(92-116-41-18-14-19-42-116)252-171(287)114(11)230-175(291)132(66-71-160(273)274)234-170(286)113(10)231-191(307)150(105-265)255-183(299)136(70-75-164(281)282)241-190(306)146(98-165(283)284)249-180(296)133(67-72-161(275)276)235-169(285)112(9)229-157(270)101-225-174(290)145(97-156(213)269)251-194(310)153-55-36-87-263(153)203(319)148(93-119-60-64-123(268)65-61-119)253-199(315)167(110(5)6)257-185(301)129(49-26-30-79-210)243-198(314)168(111(7)8)259-196(312)155-57-38-85-261(155)201(317)139(53-34-83-223-207(218)219)244-178(294)130(51-32-81-221-205(214)215)237-177(293)128(48-25-29-78-209)236-176(292)127(47-24-28-77-208)232-158(271)103-227-197(313)166(109(3)4)258-195(311)154-56-37-84-260(154)200(316)138(50-27-31-80-211)233-159(272)102-226-173(289)143(95-120-99-224-126-46-23-22-45-124(120)126)247-179(295)131(52-33-82-222-206(216)217)238-187(303)142(90-115-39-16-13-17-40-115)246-189(305)144(96-121-100-220-107-228-121)248-181(297)134(68-73-162(277)278)239-184(300)137(76-88-322-12)242-192(308)151(106-266)256-188(304)141(245-172(288)125(212)104-264)91-118-58-62-122(267)63-59-118/h13-23,39-46,58-65,99-100,107-114,125,127-155,166-168,224,264-268H,24-38,47-57,66-98,101-106,208-212H2,1-12H3,(H2,213,269)(H,220,228)(H,225,290)(H,226,289)(H,227,313)(H,229,270)(H,230,291)(H,231,307)(H,232,271)(H,233,272)(H,234,286)(H,235,285)(H,236,292)(H,237,293)(H,238,303)(H,239,300)(H,240,302)(H,241,306)(H,242,308)(H,243,314)(H,244,294)(H,245,288)(H,246,305)(H,247,295)(H,248,297)(H,249,296)(H,250,309)(H,251,310)(H,252,287)(H,253,315)(H,254,298)(H,255,299)(H,256,304)(H,257,301)(H,258,311)(H,259,312)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,320,321)(H4,214,215,221)(H4,216,217,222)(H4,218,219,223)/t112-,113-,114-,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,166-,167-,168-/m0/s1 |
Standard InChI Key | IDLFZVILOHSSID-OVLDLUHVSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)N |
SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)N |
Colorform | White powder |
Biochemical Properties and Synthesis
Structure and Molecular Characteristics
Corticotropin is derived from a larger precursor molecule called proopiomelanocortin (POMC), which undergoes post-translational processing to yield multiple bioactive peptides including ACTH, β-endorphin, and melanocyte-stimulating hormones . The biological activity of corticotropin resides primarily in its N-terminal region, with the first 24 amino acids (ACTH 1-24) containing the full biological activity of the hormone .
Research has demonstrated that certain segments of the ACTH molecule serve distinct functions:
-
Amino acids 1-13 constitute the "message sequence" responsible for receptor activation
-
Amino acids 14-24 form the "address sequence" that enables receptor recognition
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The C-terminal portion (amino acids 25-39) has limited biological activity but may influence the half-life of the hormone
Receptor Binding and Signaling
Corticotropin exerts its effects by binding to the melanocortin-2 receptor (MC2R), which belongs to the G protein-coupled receptor family. These receptors are primarily located on adrenocortical cells in the zona fasciculata and zona reticularis of the adrenal cortex . Upon binding to MC2R, corticotropin initiates a signaling cascade that involves:
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Activation of adenylyl cyclase and increased intracellular cAMP
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Activation of protein kinase A (PKA)
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Phosphorylation of steroidogenic proteins
-
Facilitation of cholesterol transport into mitochondria via steroidogenic acute regulatory protein (StAR)
-
Activation of steroidogenic enzymes and increased cortisol synthesis
Table 1: Biochemical and Pharmacokinetic Properties of Corticotropin
Physiological Functions
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
Corticotropin serves as the principal intermediary in the hypothalamic-pituitary-adrenal axis, a complex neuroendocrine system that coordinates the body's response to stress. This system operates through a series of precisely controlled feedback mechanisms :
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Stress stimulates the paraventricular nucleus of the hypothalamus to release corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP)
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CRH acts on corticotroph cells in the anterior pituitary to stimulate ACTH synthesis and secretion
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ACTH travels via the bloodstream to the adrenal cortex, where it stimulates cortisol production
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Cortisol exerts its effects on target tissues throughout the body
-
Elevated cortisol levels provide negative feedback to the hypothalamus and pituitary, inhibiting further CRH and ACTH release
This feedback system is essential for maintaining appropriate cortisol levels and ensuring the timely termination of the stress response.
Regulation of Steroidogenesis
The principal function of corticotropin is to stimulate steroidogenesis in the adrenal cortex. Upon binding to MC2R on adrenocortical cells, ACTH triggers both acute and chronic responses:
Acute Response:
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Mobilization of cholesterol from lipid stores
-
Increased cholesterol transport into mitochondria via StAR protein
Chronic Response:
-
Increased transcription of genes encoding steroidogenic enzymes
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Enhanced expression of scavenger receptor class B type I (SR-B1) for cholesterol uptake
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Adrenocortical cell hypertrophy and hyperplasia
-
Stimulation of adrenal angiogenesis through increased vascular endothelial growth factor (VEGF) production
Effects Beyond the Adrenal Cortex
While the adrenal cortex is the primary target of corticotropin, research has identified several extra-adrenal effects:
-
Immune Modulation: ACTH can directly influence immune cell function, suggesting a role in immune regulation beyond its effects on glucocorticoid production
-
Vascular Effects: ACTH stimulates the release of vasoactive substances that modulate adrenal blood flow, indirectly influencing steroidogenesis
-
Neural Functions: ACTH and related peptides derived from POMC may have direct effects on neural tissues, potentially affecting behavior and cognition
-
Circadian Rhythm Regulation: ACTH secretion follows a distinct circadian pattern, peaking in the early morning and reaching its nadir in the evening, helping to establish the diurnal rhythm of cortisol production
Clinical Applications
ACTH Stimulation Test
The ACTH stimulation test, also known as the cosyntropin stimulation test, is a critical diagnostic tool for evaluating adrenal function. This test assesses the adrenal cortex's ability to respond to ACTH by producing cortisol .
Procedure:
-
A baseline blood sample is collected to measure cortisol levels
-
Synthetic ACTH (cosyntropin) is administered via intramuscular or intravenous injection
-
Blood samples are collected at 30 and 60 minutes post-injection
-
Cortisol levels are measured in all samples to evaluate adrenal response
Clinical Utility:
-
Diagnosis of primary adrenal insufficiency (Addison's disease)
-
Evaluation of secondary adrenal insufficiency due to pituitary dysfunction
-
Assessment of tertiary adrenal insufficiency due to hypothalamic disorders
ACTH Measurement
Direct measurement of plasma ACTH levels can provide valuable diagnostic information in various endocrine disorders:
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Low ACTH with low cortisol suggests secondary adrenal insufficiency
-
High ACTH with low cortisol indicates primary adrenal insufficiency
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High ACTH with high cortisol suggests ACTH-dependent Cushing's syndrome
-
Low ACTH with high cortisol suggests ACTH-independent Cushing's syndrome
Therapeutic Applications
Repository corticotropin injection is FDA-approved for multiple therapeutic indications, although the strength of supporting evidence varies significantly across conditions :
Pathophysiological Considerations
Disorders of ACTH Excess
Excessive ACTH production leads to hypercortisolism, most commonly manifesting as Cushing's disease. This condition results from:
-
Pituitary adenomas (Cushing's disease): Benign tumors of the pituitary that autonomously secrete ACTH
-
Ectopic ACTH syndrome: Non-pituitary tumors (commonly small cell lung cancer) that secrete ACTH
-
Ectopic CRH syndrome: Rare tumors that secrete CRH, stimulating pituitary ACTH production
Clinical features include central obesity, proximal muscle weakness, purple striae, hypertension, glucose intolerance, and osteoporosis. Diagnosis typically involves measurement of 24-hour urinary free cortisol, overnight dexamethasone suppression testing, and determination of plasma ACTH levels .
Disorders of ACTH Deficiency
Insufficient ACTH production results in secondary adrenal insufficiency, characterized by:
-
Hypocortisolism: Inadequate cortisol production leading to fatigue, weakness, and hypoglycemia
-
Preserved mineralocorticoid function: Unlike primary adrenal insufficiency, aldosterone production remains largely intact
-
Absence of hyperpigmentation: Unlike primary adrenal insufficiency, ACTH levels are low, preventing increased MSH activity
Common causes include pituitary tumors, pituitary surgery or radiation, pituitary inflammation (hypophysitis), and prolonged exogenous glucocorticoid administration leading to HPA axis suppression .
ACTH Resistance
Resistance to ACTH action can occur due to genetic mutations affecting either ACTH structure or its receptor:
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ACTH receptor (MC2R) mutations: Result in familial glucocorticoid deficiency type 1
-
MRAP (MC2R accessory protein) mutations: Result in familial glucocorticoid deficiency type 2
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ACTH structure mutations: The R8C mutation in POMC produces bioinactive ACTH that binds poorly to MC2R
Patients typically present with hypoglycemia, low cortisol levels, and elevated ACTH concentrations. Some may also display features of other POMC-derived peptide deficiencies, such as red hair and early-onset obesity due to MSH deficiency .
Laboratory Considerations
Table 3: Stability of ACTH in Different Collection Methods
These findings have important clinical implications, suggesting that ACTH testing can be performed in outpatient settings using EDTA plasma tubes, provided samples are processed within 6 hours .
Analytical Performance
Modern ACTH assays demonstrate the following performance characteristics:
Parameter | Value | Reference |
---|---|---|
Lower detection limit | 1.0 ng/L | |
Upper detection limit | 2,000 ng/L | |
CV - low QC | 5.4% | |
CV - medium QC | 3.5% | |
CV - high QC | 3.7% |
CV = coefficient of variation; QC = quality control
Current Research Developments
ACTH as a Biomarker
Emerging research suggests that corticotropin levels may serve as biomarkers for various neurological conditions. A 2024 study found that CRH (which stimulates ACTH secretion) was downregulated in patients with Lewy body disease and other parkinsonian disorders compared to controls, correlating with cognitive impairment and inflammatory markers . This suggests potential diagnostic applications beyond traditional endocrine disorders.
Interactions with the Immune System
Recent research has highlighted complex bidirectional interactions between corticotropin and the immune system:
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Immunomodulatory effects: ACTH can directly influence immune cell function through melanocortin receptors expressed on various immune cells, including T lymphocytes, mast cells, and dendritic cells
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Cytokine interactions: Proinflammatory cytokines can enhance CRH and ACTH production, while ACTH-induced cortisol suppresses inflammation, creating a regulatory feedback loop
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Neuroinflammation: CRH and ACTH appear to play roles in neuroinflammatory processes relevant to depression and neurodegenerative disorders
These findings suggest potential new therapeutic applications targeting the ACTH-immune axis in inflammatory and autoimmune conditions.
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